molecular formula C14H12FNO3 B8034156 Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate

Cat. No.: B8034156
M. Wt: 261.25 g/mol
InChI Key: UZFLJFOVUHJIDY-UHFFFAOYSA-N
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Description

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C14H12FNO3 It is characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate can be achieved through a series of chemical reactions. One common method involves the reaction of benzyl alcohol with N-(2-fluoro-3-hydroxyphenyl)carbamic acid under appropriate conditions . The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of fluoro-substituted benzaldehyde or benzophenone derivatives.

    Reduction: Formation of benzyl N-(2-fluoro-3-aminophenyl)carbamate.

    Substitution: Formation of benzyl N-(2-substituted-3-hydroxyphenyl)carbamate derivatives.

Scientific Research Applications

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and hydroxyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(2-hydroxyphenyl)carbamate: Lacks the fluoro substitution, which may result in different chemical and biological properties.

    Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

Benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate is unique due to the specific positioning of the fluoro and hydroxyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl N-(2-fluoro-3-hydroxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c15-13-11(7-4-8-12(13)17)16-14(18)19-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLJFOVUHJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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